molecular formula C17H13Br2N3OS B12519873 N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea CAS No. 656256-48-3

N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea

Cat. No.: B12519873
CAS No.: 656256-48-3
M. Wt: 467.2 g/mol
InChI Key: JHPPSNJIBUYXEG-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

Molecular Framework and Connectivity

The molecular formula of N-[(3-bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea is C₁₇H₁₂Br₂N₃OS , with a molecular weight of 474.17 g/mol . The core structure features a urea group (–N–C(=O)–N–) bridging two aromatic systems: a 3-bromobenzyl moiety and a 4-(4-bromophenyl)thiazol-2-yl group. The thiazole ring (C₃H₂NS) introduces sulfur and nitrogen heteroatoms, contributing to planar aromaticity and π-conjugation.

Crystallographic Insights

Single-crystal X-ray diffraction studies of analogous urea-thiazole hybrids reveal orthorhombic or triclinic crystal systems. For example, a related thiazole-methylsulfonyl derivative crystallized in a triclinic system with unit cell dimensions a = 10.1474(5) Å, b = 10.4862(5) Å, and c = 11.3119(6) Å, and bond angles α = 107.911°, β = 98.479°, and γ = 103.891°. The urea group in similar compounds forms a dihedral angle of 86.6° with attached aromatic rings, inducing non-coplanarity that influences packing motifs.

Key Bond Lengths and Angles

Parameter Value (Å or °) Source Compound
C–S (thiazole) 1.720–1.745 Thiazole-methylsulfonyl
C–N (urea) 1.329–1.331 Urea derivatives
C═O (urea) 1.224 Urea derivatives
Dihedral angle (urea/aryl) 86.6 1-(2,4-dimethylphenyl)urea

Hydrogen bonding between urea N–H and carbonyl oxygen (N–H···O, 2.439–2.497 Å) stabilizes crystal lattices via R₂²(8) dimer motifs and extended networks.

Properties

CAS No.

656256-48-3

Molecular Formula

C17H13Br2N3OS

Molecular Weight

467.2 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea

InChI

InChI=1S/C17H13Br2N3OS/c18-13-6-4-12(5-7-13)15-10-24-17(21-15)22-16(23)20-9-11-2-1-3-14(19)8-11/h1-8,10H,9H2,(H2,20,21,22,23)

InChI Key

JHPPSNJIBUYXEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Thiazole Ring Construction

The 4-(4-bromophenyl)-1,3-thiazol-2-amine moiety is synthesized via the Hantzsch thiazole reaction or analogous methods. Key protocols include:

Method Reagents/Conditions Yield (%) Reference
Hantzsch Reaction Thiourea + 4-bromoacetophenone + I₂ catalyst, acetone, RT → reflux 70–85
Modified Hantzsch Thiourea + 4-bromoacetophenone + K₂CO₃, DMF, 80°C 75–90
Thiazole Functionalization Chloroacetyl chloride + aminothiazole → hydrolysis to amine 65–75

The Hantzsch reaction remains the most efficient method, leveraging thiourea and α-bromo ketones under iodine catalysis.

Urea Linkage Formation

The urea bond is typically formed via isocyanate-amine coupling or phenylcarbamate aminolysis :

Approach Reagents/Conditions Yield (%) Reference
Isocyanate Coupling 3-Bromobenzyl isocyanate + 4-(4-bromophenyl)-1,3-thiazol-2-amine, DMSO, RT 60–75
Phenylcarbamate Method 3-Bromobenzyl phenylcarbamate + aminothiazole, DMSO, 50°C 55–70

Dimethyl sulfoxide (DMSO) is preferred for its ability to stabilize intermediates and enhance reaction rates. Base additives (e.g., K₂CO₃) improve yields by neutralizing acidic byproducts.

Optimized Reaction Conditions

Solvent and Temperature Effects

Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
DMSO 25–50 6–24 70–75
DMF 60–80 12–24 65–70
THF/EtOAc 0–25 24–48 50–60

DMSO outperforms other solvents in terms of yield and reaction efficiency.

Catalysts and Additives

Catalyst/Additive Role Impact on Yield (%) Reference
K₂CO₃ Neutralizes HCl, stabilizes intermediates +10–15
DIPEA Scavenges protons, accelerates isocyanate-amine coupling +5–10
I₂ Oxidizes thiourea to thiazole intermediates Essential for Hantzsch

Purification and Characterization

Workup and Isolation

  • Crude Product Precipitation :

    • Add water/ice to quench the reaction.
    • Filter under vacuum to isolate the urea derivative.
  • Recrystallization :

    • Dissolve in ethyl acetate/hexane (4:1) and cool slowly.
    • Typical purity: >95% (HPLC).

Spectral Data (Exemplary)

Technique Key Signals Reference
¹H NMR δ 7.5–7.9 (aromatic H), δ 4.5 (CH₂), δ 6.9 (NH₂)
¹³C NMR δ 165–170 (urea C=O), δ 125–140 (aromatic C), δ 35–40 (CH₂)
MS (EI) m/z 477 [M]⁺ (C₁₇H₁₂Br₂N₂S)

Challenges and Solutions

Challenge Solution Reference
Low yields in isocyanate coupling Use excess isocyanate (1.2–1.5 eq), optimize base concentration
Side reactions (e.g., urea dimerization) Add molecular sieves to adsorb water, use anhydrous conditions
Poor solubility of intermediates Use polar aprotic solvents (DMSO, DMF) or sonication

Industrial-Scale Considerations

For large-scale production:

  • Continuous Flow Reactors : Enable precise temperature control and rapid mixing.
  • Catalyst Recycling : Zeolites or ion-exchange resins for thiourea activation.
  • Purification : Centrifugal chromatography or flash chromatography to reduce solvent use.

Comparative Analysis of Synthetic Methods

Metric Hantzsch + Isocyanate Coupling Phenylcarbamate Aminolysis
Total Steps 3 4
Yield 60–75% 55–70%
Catalyst Dependency Low (I₂/K₂CO₃) Moderate (DMSO)
Cost Moderate High

The Hantzsch-isocyanate coupling route is preferred for its simplicity and cost-effectiveness.

Summary of Key Findings

  • Thiazole Synthesis : Iodine-catalyzed Hantzsch reaction with 4-bromoacetophenone dominates.
  • Urea Formation : DMSO enhances isocyanate-amine coupling efficiency.
  • Optimal Conditions :
    • Solvent : DMSO
    • Base : K₂CO₃ (10 mol%)
    • Temperature : 40–50°C
    • Yield : 70–75%

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromophenyl)methyl]-N’-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Scientific Research Applications

N-[(3-Bromophenyl)methyl]-N’-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(3-Bromophenyl)methyl]-N’-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues with Urea-Thiazole Scaffolds

(a) 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea
  • Molecular Formula : C₁₆H₁₂BrN₃OS
  • Molecular Weight : 374.26 g/mol
  • Key Differences : Replaces the 3-bromobenzyl group with a simple phenyl substituent.
(b) N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-N'-(4-bromophenyl)urea
  • Molecular Formula : C₁₇H₁₄BrN₃O₂S
  • Molecular Weight : 408.28 g/mol
  • Key Differences : Features a 4-methoxyphenyl group on the thiazole ring instead of 4-bromophenyl.
  • Activity : Demonstrated superior anti-inflammatory activity (carrageenan-induced rat paw edema model) due to electron-donating methoxy groups enhancing target binding .
(c) N-[1-(4-Bromophenyl)-2-oxo-3-azetidinyl]-N'-(1-ethyl-1H-pyrazol-4-yl)urea
  • Molecular Formula : C₁₅H₁₆BrN₅O₂
  • Molecular Weight : 378.22 g/mol
  • Key Differences: Replaces the thiazole ring with an azetidinone (β-lactam) and pyrazole system.
  • Activity : Likely targets kinase pathways due to urea-mediated hydrogen bonding with ATP-binding pockets .

Functional and Pharmacological Comparisons

Compound Name Substituents (R₁/R₂) Molecular Weight (g/mol) Key Pharmacological Activity Reference
Target Compound 3-Bromobenzyl / 4-Bromophenyl ~436.1 Not explicitly reported*
1-[4-(4-Bromophenyl)-thiazol-2-yl]-3-phenylurea Phenyl / 4-Bromophenyl 374.26 Immunomodulatory
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N'-(4-bromophenyl)urea 4-Methoxyphenyl / 4-Bromophenyl 408.28 Anti-inflammatory (IC₅₀ ~12 μM)
N-(4-Bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea 4-Bromophenyl / pyridyl 394.57 Kinase inhibition (structural analog)

Biological Activity

N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea, a compound with the CAS number 71375553, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H13Br2N3OS, featuring a thiazole ring and two bromophenyl groups. Its structural representation can be summarized as follows:

  • Molecular Weight : 426.18 g/mol
  • Chemical Structure :
    N 3 Bromophenyl methyl N 4 4 bromophenyl 1 3 thiazol 2 yl urea\text{N 3 Bromophenyl methyl N 4 4 bromophenyl 1 3 thiazol 2 yl urea}

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC17H13Br2N3OS
Molecular Weight426.18 g/mol
CAS Number71375553
SolubilityModerate
Melting PointNot available

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range.

Case Study: Thiazole Derivatives

A study on thiazole derivatives demonstrated that modifications at the phenyl groups could enhance cytotoxicity against cancer cells. The compound's ability to induce apoptosis was linked to its interaction with cellular pathways involved in cell survival and proliferation.

Antimicrobial Activity

In addition to anticancer effects, thiazole-containing compounds have displayed antimicrobial properties. For example, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing promising results.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AE. coli32 µg/mL
Thiazole Derivative BS. aureus16 µg/mL
This compoundNot yet testedN/A

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cancer cell metabolism or proliferation.
  • Induction of Apoptosis : The compound could trigger apoptotic pathways through the activation of caspases.
  • Disruption of Cellular Signaling : It may interfere with signaling pathways such as PI3K/Akt or MAPK pathways that are crucial for cell survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that the presence of bromine atoms and the thiazole moiety are critical for enhancing biological activity. Modifications at the bromophenyl groups can lead to variations in potency and selectivity against different biological targets.

Table 3: SAR Insights for Thiazole Derivatives

ModificationEffect on Activity
Bromination on phenyl ringsIncreased potency
Substitution on thiazoleAltered selectivity
Chain length variationImpact on solubility

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